2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a chemical compound that features a fluorophenyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: This compound is a derivative of phenylalanine and has similar structural features.
3-(2-Fluorophenyl)propanoic acid: This compound shares the fluorophenyl group but lacks the pyrazole ring.
Uniqueness
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the fluorophenyl group and the pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11FN2O2 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-9(6-14-15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,17) |
InChI Key |
FZNLIWJXVCYGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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